molecular formula C16H20N2O3 B4930183 Ethyl 2-(3-butyl-4-oxophthalazin-1-yl)acetate

Ethyl 2-(3-butyl-4-oxophthalazin-1-yl)acetate

Cat. No.: B4930183
M. Wt: 288.34 g/mol
InChI Key: DFGUIAFNPHCVTA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-butyl-4-oxophthalazin-1-yl)acetate is a chemical compound belonging to the phthalazine family Phthalazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-butyl-4-oxophthalazin-1-yl)acetate typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The ester formed is then subjected to further reactions to obtain the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-butyl-4-oxophthalazin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-butyl-4-oxophthalazin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3-butyl-4-oxophthalazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-benzyl-4-oxophthalazin-1-yl)acetate
  • Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate
  • Ethyl 2-(3-phenyl-4-oxophthalazin-1-yl)acetate

Uniqueness

Ethyl 2-(3-butyl-4-oxophthalazin-1-yl)acetate is unique due to its specific butyl substitution, which can influence its chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(3-butyl-4-oxophthalazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-5-10-18-16(20)13-9-7-6-8-12(13)14(17-18)11-15(19)21-4-2/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGUIAFNPHCVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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